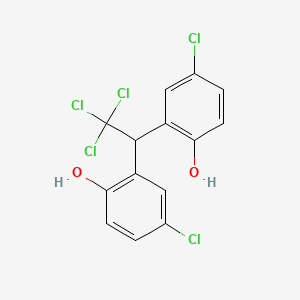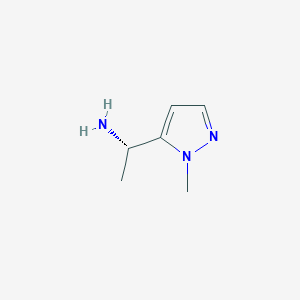
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine is a chiral amine compound featuring a pyrazole ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Chiral amine formation: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis might involve the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production methods for chiral amines often involve:
Enzymatic resolution: Using enzymes to selectively react with one enantiomer.
Asymmetric hydrogenation: Using chiral catalysts to hydrogenate prochiral substrates.
Chiral pool synthesis: Starting from naturally occurring chiral compounds.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imines or nitriles.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a ligand in the study of enzyme mechanisms or receptor binding.
Medicine: As a potential pharmaceutical intermediate or active ingredient.
Industry: In the production of agrochemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine: The enantiomer of the compound.
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine: The racemic mixture.
1-(1H-Pyrazol-5-yl)ethan-1-amine: Without the methyl group.
Uniqueness
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its biological activity and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C6H11N3 |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(1S)-1-(2-methylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-4-8-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1 |
Clave InChI |
RRQYXOXCBVYWMU-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC=NN1C)N |
SMILES canónico |
CC(C1=CC=NN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



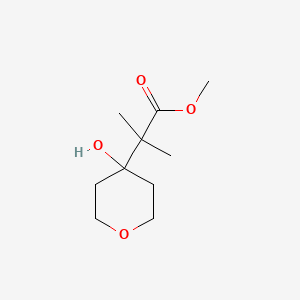
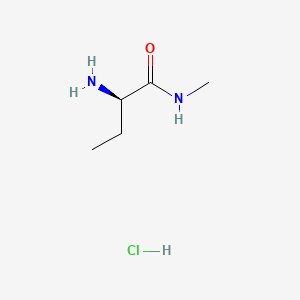
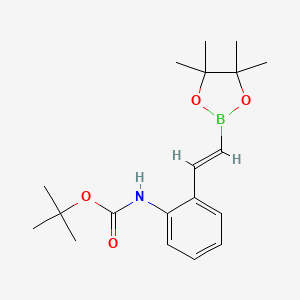
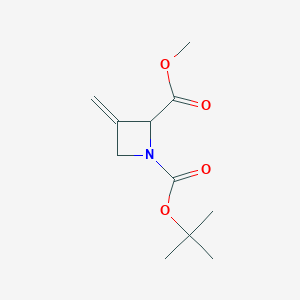
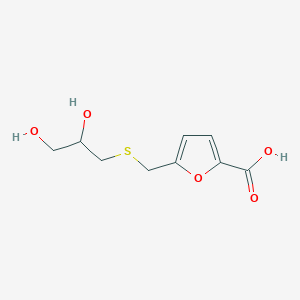
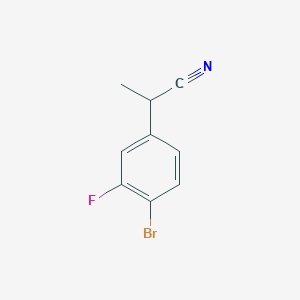
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)
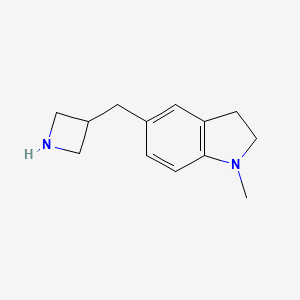
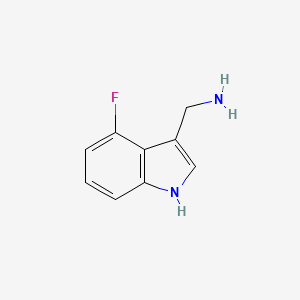
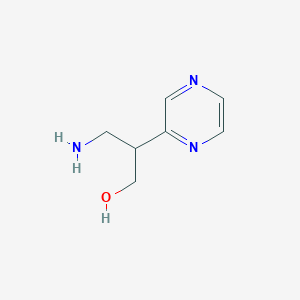
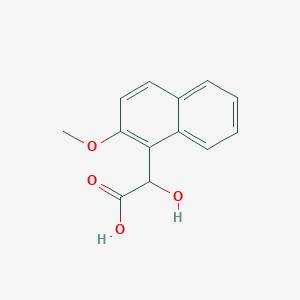
![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
